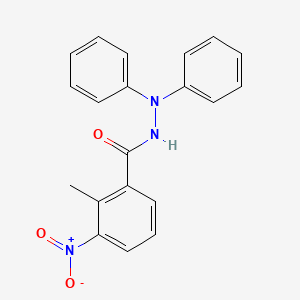
2,2,2-trichloro-N-(4-methoxyphenyl)acetamide
Übersicht
Beschreibung
2,2,2-trichloro-N-(4-methoxyphenyl)acetamide, also known as TMA, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been synthesized using various methods and has been found to have potential applications in the field of medicinal chemistry and drug discovery.
Wirkmechanismus
The mechanism of action of 2,2,2-trichloro-N-(4-methoxyphenyl)acetamide is not fully understood. However, it has been suggested that 2,2,2-trichloro-N-(4-methoxyphenyl)acetamide may inhibit the activity of enzymes involved in the biosynthesis of nucleic acids, leading to the inhibition of cell growth and proliferation. 2,2,2-trichloro-N-(4-methoxyphenyl)acetamide may also disrupt the membrane integrity of microorganisms, leading to their death.
Biochemical and Physiological Effects:
2,2,2-trichloro-N-(4-methoxyphenyl)acetamide has been found to have both biochemical and physiological effects. Biochemically, 2,2,2-trichloro-N-(4-methoxyphenyl)acetamide has been shown to inhibit the activity of enzymes involved in the biosynthesis of nucleic acids. Physiologically, 2,2,2-trichloro-N-(4-methoxyphenyl)acetamide has been found to exhibit anticancer, antifungal, and antibacterial properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2,2,2-trichloro-N-(4-methoxyphenyl)acetamide in lab experiments is its potential as a starting material for the synthesis of various biologically active compounds. 2,2,2-trichloro-N-(4-methoxyphenyl)acetamide is also relatively easy to synthesize and purify. However, one limitation of using 2,2,2-trichloro-N-(4-methoxyphenyl)acetamide in lab experiments is its toxicity. 2,2,2-trichloro-N-(4-methoxyphenyl)acetamide is classified as a hazardous substance and proper precautions should be taken when handling it.
Zukünftige Richtungen
There are several future directions for the research on 2,2,2-trichloro-N-(4-methoxyphenyl)acetamide. One direction is the optimization of the synthesis method to improve the yield and purity of 2,2,2-trichloro-N-(4-methoxyphenyl)acetamide. Another direction is the investigation of the mechanism of action of 2,2,2-trichloro-N-(4-methoxyphenyl)acetamide to better understand its biological activity. Furthermore, the potential of 2,2,2-trichloro-N-(4-methoxyphenyl)acetamide as a starting material for the synthesis of novel biologically active compounds should be explored. Finally, the development of 2,2,2-trichloro-N-(4-methoxyphenyl)acetamide-based drugs for the treatment of various diseases should be investigated.
Conclusion:
In conclusion, 2,2,2-trichloro-N-(4-methoxyphenyl)acetamide is a chemical compound that has potential applications in the field of medicinal chemistry and drug discovery. Its synthesis method has been optimized and it has been found to exhibit anticancer, antifungal, and antibacterial properties. However, its toxicity should be taken into consideration when handling it. Future research should focus on the optimization of the synthesis method, investigation of the mechanism of action, exploration of its potential as a starting material for the synthesis of novel biologically active compounds, and the development of 2,2,2-trichloro-N-(4-methoxyphenyl)acetamide-based drugs for the treatment of various diseases.
Synthesemethoden
The synthesis of 2,2,2-trichloro-N-(4-methoxyphenyl)acetamide can be done using various methods, including the reaction of 4-methoxyaniline with trichloroacetyl chloride in the presence of a base. Another method involves the reaction of 4-methoxyaniline with trichloroacetic anhydride in the presence of a base. The yield of 2,2,2-trichloro-N-(4-methoxyphenyl)acetamide can be improved by optimizing the reaction conditions and the purity of the starting materials.
Wissenschaftliche Forschungsanwendungen
2,2,2-trichloro-N-(4-methoxyphenyl)acetamide has been found to have potential applications in the field of medicinal chemistry and drug discovery. It has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. 2,2,2-trichloro-N-(4-methoxyphenyl)acetamide has also been found to have antifungal and antibacterial properties. Furthermore, 2,2,2-trichloro-N-(4-methoxyphenyl)acetamide has been used as a starting material for the synthesis of various biologically active compounds.
Eigenschaften
IUPAC Name |
2,2,2-trichloro-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl3NO2/c1-15-7-4-2-6(3-5-7)13-8(14)9(10,11)12/h2-5H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFSVHMNTIRKVCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30962566 | |
| Record name | 2,2,2-Trichloro-N-(4-methoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30962566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trichloro-N-(4-methoxyphenyl)acetamide | |
CAS RN |
4257-81-2 | |
| Record name | 2,2,2-Trichloro-N-(4-methoxyphenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4257-81-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Acetanisidide, 2,2,2-trichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004257812 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2,2-Trichloro-N-(4-methoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30962566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-METHOXY-2,2,2-TRICHLOROACETANILIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(4-methylphenyl)acetamide](/img/structure/B5717519.png)
![N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5717523.png)


![N-benzyl-5-[(2,2,2-trifluoroethoxy)methyl]-2-furamide](/img/structure/B5717536.png)
![methyl 3-{[3-(4-nitrophenyl)acryloyl]amino}-2-thiophenecarboxylate](/img/structure/B5717542.png)


![{2-[(2-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5717558.png)



![N-[4-(5-bromo-1H-imidazol-4-yl)phenyl]acetamide](/img/structure/B5717596.png)